4-(Dihexylamino)benzoic acid
CAS No.: 134690-32-7
Cat. No.: VC21217670
Molecular Formula: C19H31NO2
Molecular Weight: 305.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134690-32-7 |
|---|---|
| Molecular Formula | C19H31NO2 |
| Molecular Weight | 305.5 g/mol |
| IUPAC Name | 4-(dihexylamino)benzoic acid |
| Standard InChI | InChI=1S/C19H31NO2/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(12-14-18)19(21)22/h11-14H,3-10,15-16H2,1-2H3,(H,21,22) |
| Standard InChI Key | HFSILWPEYUZTCM-UHFFFAOYSA-N |
| SMILES | CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Identification
4-(Dihexylamino)benzoic acid is characterized by a benzoic acid core with two hexyl chains attached to a nitrogen atom at the para position. This structural arrangement creates a molecule with both lipophilic character (from the hexyl chains) and hydrophilic properties (from the carboxylic acid group).
Identification Parameters
The compound is identified through several chemical identifiers and structural representations:
| Parameter | Value |
|---|---|
| PubChem CID | 2775096 |
| Molecular Formula | C19H31NO2 |
| Registry Number | 134690-32-7 |
| IUPAC Name | N,N-dihexyl-4-aminobenzoic acid |
| Molecular Weight | 305.5 g/mol |
| Creation Date in Database | 2005-07-19 |
| Last Modified | 2025-03-08 |
The molecular structure features a benzoic acid scaffold with a nitrogen at the para position bonded to two hexyl chains, creating a tertiary amine functionality .
Structural Nomenclature
The compound is recognized by several synonyms in chemical databases:
-
4-(dihexylamino)benzoic acid
-
Benzoic acid, 4-(dihexylamino)-
-
N,N-dihexyl-4-aminobenzoic acid
Physical and Chemical Properties
Due to its unique molecular arrangement, 4-(Dihexylamino)benzoic acid demonstrates distinctive physicochemical properties that influence its behavior in various environments.
Physical Properties
While specific experimental data for this compound is limited in the available sources, its properties can be inferred from its structure:
-
The presence of two long hexyl chains likely contributes to increased lipophilicity
-
The carboxylic acid group provides hydrogen bonding capability and acidic properties
-
The tertiary amine introduces basic characteristics to the molecule
Electronic Properties
The electronic structure of 4-(Dihexylamino)benzoic acid features an electron-donating amino group at the para position relative to an electron-withdrawing carboxylic acid group. This creates a push-pull electronic system across the aromatic ring, which may influence its optical and electronic properties .
Structural Relationships
4-(Dihexylamino)benzoic acid belongs to a broader class of para-substituted benzoic acids containing amine groups attached to the benzene ring.
Comparison with Related Compounds
A related compound with similar structure but shorter alkyl chains is 4-(Dimethylamino)benzoic acid. The key differences between these compounds include:
| Property | 4-(Dihexylamino)benzoic acid | 4-(Dimethylamino)benzoic acid |
|---|---|---|
| Molecular Formula | C19H31NO2 | C9H11NO2 |
| Molecular Weight | 305.5 g/mol | 165.19 g/mol |
| Lipophilicity | Higher (longer alkyl chains) | Lower (shorter alkyl chains) |
| CAS Number | 134690-32-7 | 619-84-1 |
The structural differences between these compounds would likely result in distinct physicochemical properties and applications .
Chemical Reactivity
The reactivity of 4-(Dihexylamino)benzoic acid is governed by its functional groups and electronic distribution.
Carboxylic Acid Reactivity
As a benzoic acid derivative, the compound can participate in typical carboxylic acid reactions:
-
Esterification with alcohols
-
Amide formation with amines
-
Salt formation with bases
-
Reduction to primary alcohols
Amine Functionality
The tertiary amine group at the para position can:
-
Act as a weak base
-
Undergo alkylation or acylation under specific conditions
-
Influence the electron density of the aromatic ring
Comparative Analysis
The structural difference between 4-(Dihexylamino)benzoic acid and its dimethyl analog may confer distinct properties and behaviors.
Solubility Considerations
The presence of two hexyl chains likely decreases water solubility while increasing solubility in organic solvents compared to shorter-chain analogs. This amphiphilic character could make it useful in interfacial applications.
Electronic Effects
The donating ability of the nitrogen with hexyl substituents may differ from that with methyl groups, potentially affecting:
-
UV-visible absorption characteristics
-
Fluorescence properties
-
Electronic behavior in donor-acceptor systems
Research Context
While specific research on 4-(Dihexylamino)benzoic acid is limited in the provided sources, research on structurally related compounds provides context for understanding its potential properties and applications.
Related Research
Studies on para-substituted aminobenzoic acids have shown their utility in various applications:
-
As chromophores in spectroscopic studies
-
As components in donor-π-acceptor systems for electronic applications
-
In chemical derivatization strategies for analytical chemistry
Research on 4-(Dimethylamino)benzoic acid has demonstrated its use in fabricating donor-π-acceptor derivatives for dye-sensitized solar cells, suggesting similar potential for the dihexyl analog .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume